N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a piperidine-3-carboxamide core with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a pyridin-3-yl substituent. The triazolo-pyridazine system is electron-deficient, enhancing interactions with biological targets, while the piperidine ring may improve solubility and pharmacokinetics .
Properties
Molecular Formula |
C16H17N7O |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-pyridin-3-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H17N7O/c24-16(19-13-4-1-7-17-9-13)12-3-2-8-22(10-12)15-6-5-14-20-18-11-23(14)21-15/h1,4-7,9,11-12H,2-3,8,10H2,(H,19,24) |
InChI Key |
YPISCWPLDGIBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazolopyridazine intermediates, followed by their coupling with piperidine-3-carboxamide under specific conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazolopyridazine rings using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs and their properties are summarized below:
Key Observations :
- The target compound’s triazolo-pyridazine core is shared with E-4b and 3ab, but its pyridin-3-yl substituent distinguishes it from the benzoylamino group in E-4b and the trifluoromethyl group in 3ab .
- 1005612-70-3 (pyrazolo-pyridine) represents a structurally distinct chemotype, highlighting the uniqueness of the target’s hybrid scaffold .
Biological Activity
N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1144454-75-0 |
| Molecular Formula | C₁₆H₁₇N₇O |
| Molecular Weight | 323.35 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazolo and pyridazin moieties. For instance, derivatives similar to N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine have shown promising results against various cancer cell lines.
Case Study: PIM Kinase Inhibition
A study focused on triazolo[4,3-b]pyridazin derivatives demonstrated their ability to inhibit PIM kinases (PIM-1, PIM-2, and PIM-3), which are implicated in oncogenesis. Selected compounds exhibited significant activity with IC₅₀ values in the low micromolar range. For example:
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| Compound 42 | 0.25 | PIM-1 |
| Compound 44 | 0.30 | PIM-2 |
These findings suggest that N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine derivatives could be further developed as selective anticancer agents.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. A related study evaluated various substituted compounds for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The findings indicated that several derivatives exhibited significant inhibitory concentrations:
| Compound | IC₅₀ (µM) | IC₉₀ (µM) |
|---|---|---|
| Compound 6a | 1.35 | 3.73 |
| Compound 6e | 2.18 | 4.00 |
These results highlight the compound's potential as an anti-tubercular agent.
Structure-Activity Relationship (SAR)
The structure of N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine is crucial for its biological activity. SAR studies suggest that modifications to the pyridine and triazole rings can enhance potency and selectivity against specific targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
